![molecular formula C8H9N3 B1441850 吡唑并[1,5-a]吡啶-2-基甲胺 CAS No. 885275-06-9](/img/structure/B1441850.png)

吡唑并[1,5-a]吡啶-2-基甲胺

描述

Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a chemical compound with a molecular weight of 183.64 . It is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its varied and significant biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridin-2-ylmethanamine derivatives involves several steps. Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic methodology is simpler and greener compared to other methods .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridin-2-ylmethanamine is represented by the Inchi Code: 1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridin-2-ylmethanamine derivatives have shown significant biological activities, which are attributed to their chemical reactions. For instance, they have been identified as strategic compounds for optical applications due to their tunable photophysical properties .科学研究应用

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorescent probes in biological imaging, allowing researchers to study the dynamics of intracellular processes .

Chemosensors

Due to their structural diversity and the presence of heteroatoms, these compounds can act as potential chelating agents for ions. This makes them excellent candidates for developing chemosensors, which are crucial in detecting and quantifying chemical substances .

Organic Light-Emitting Devices (OLEDs)

The photophysical properties of pyrazolo[1,5-a]pyrimidines, such as high quantum yields and excellent photostability, make them attractive for use in OLEDs. Their solid-state emission intensities can be designed by proper structural selection, contributing to the advancement of organic materials .

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines have received significant attention in the field of cancer therapeutics. Their combination of photophysical properties with biological activities allows their use as lipid droplet biomarkers for cancer cells, demonstrating the versatility of this core in cancer research .

Enzymatic Inhibitory Activity

These compounds have shown potential as enzymatic inhibitors, which is a critical aspect of drug design. The ability to inhibit specific enzymes can lead to the development of new drugs, particularly in the treatment of various diseases where enzyme regulation is key .

Antitumor Scaffold

The structural motif of pyrazolo[1,5-a]pyrimidine is a privileged scaffold in medicinal chemistry due to its synthetic versatility. This allows for structural modifications that have shown anticancer potential, making it a valuable antitumor scaffold in drug discovery .

作用机制

Target of Action

Pyrazolo[1,5-A]pyridin-2-ylmethanamine has been identified as a potential inhibitor of the Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by binding to it, thereby inhibiting its activity . This interaction results in significant changes in the cell cycle, leading to the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Pyrazolo[1,5-A]pyridin-2-ylmethanamine is the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial determinants of its bioavailability .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-A]pyridin-2-ylmethanamine’s action primarily involve alterations in cell cycle progression and the induction of apoptosis . These effects can potentially lead to the inhibition of tumor growth, making the compound a promising candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of Pyrazolo[1,5-A]pyridin-2-ylmethanamine can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by modifying its structure, which can be influenced by factors such as temperature and pH .

未来方向

The future directions for the research and development of Pyrazolo[1,5-A]pyridin-2-ylmethanamine and its derivatives could involve further exploration of their anticancer activities . Additionally, new pathways for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst have been introduced .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUQQQPLBINFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717028 | |

| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-06-9 | |

| Record name | Pyrazolo[1,5-a]pyridine-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

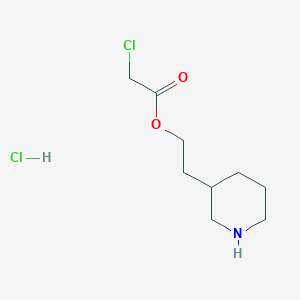

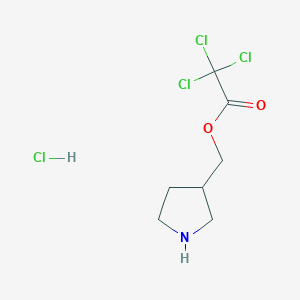

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)